molecular formula C54H23O44Zr6-5 B11930871 Uio-66-cooh

Uio-66-cooh

Cat. No.: B11930871
M. Wt: 1923.1 g/mol
InChI Key: FZDGXMWTYZEXLD-UHFFFAOYSA-A
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Description

UiO-66-COOH is a carboxyl-functionalized derivative of the zirconium-based metal-organic framework (MOF) UiO-66 (University of Oslo-66). The parent UiO-66 consists of Zr₆O₄(OH)₄ clusters connected by terephthalic acid (H₂BDC) ligands, forming a highly stable 3D framework with exceptional thermal stability (up to 500°C) and chemical resistance to water, organic solvents, and acidic/basic conditions . Functionalization with carboxyl (-COOH) groups replaces hydrogen atoms on the benzene rings of the ligands, enhancing its polarity and chelation capacity. This compound is synthesized via solvothermal methods, often using modulators like acetic acid to control crystal size and defect density . Its applications span adsorption (e.g., heavy metals, dyes, gases), catalysis, and selective ion separation, driven by its high surface area (~1,200 m²/g) and tunable active sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

UiO-66-COOH can be synthesized through a one-step method involving the reaction of zirconium chloride with 1,4-benzenedicarboxylic acid (terephthalic acid) in the presence of a modulator such as formic acid. The reaction is typically carried out under solvothermal conditions, where the mixture is heated in a sealed vessel at elevated temperatures (usually around 120-150°C) for several hours .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Functionalization and Reactivity

The non-bonded -COOH groups are central to UiO-66-COOH’s reactivity. These groups enable:

  • Cation coordination : Strong interactions with Sr²⁺, U(VI), and Eu(III) via deprotonation and chelation, as evidenced by FTIR shifts (C=O peak from ~1733 cm⁻¹ to ~1574 cm⁻¹) and XPS O1s peak shifts .

  • Surface proton exchange : Adsorption of metal ions displaces protons from -COOH groups, reducing solution pH post-adsorption .

  • Selective adsorption : High selectivity for Sr²⁺ over Na⁺/K⁺ (72% Sr²⁺ removal vs. 3.2% for Na⁺/K⁺ at pH 5) .

Key Reactions

  • Proton displacement :
    -COOH+Sr2+-COOSr2++H+\text{-COOH} + \text{Sr}^{2+} \rightarrow \text{-COO}^{-} \text{Sr}^{2+} + \text{H}^+

  • Chelation :
    Zr6O4(OH)4(COO)2+Sr2+Zr6O4(OH)4(COO)2Sr2+\text{Zr}_6\text{O}_4(\text{OH})_4(\text{COO}^-)_2 + \text{Sr}^{2+} \rightarrow \text{Zr}_6\text{O}_4(\text{OH})_4(\text{COO}^-)_2\text{Sr}^{2+}

Adsorption Capacity

Metal IonCapacity (mg/g)pHTemperature
Sr²⁺1145298 K
U(VI)1503
Eu(III)803

Kinetic and Thermodynamic Analysis

  • Kinetics : Follows pseudo-second-order model, achieving equilibrium within 5–100 minutes .

  • Thermodynamics : Spontaneous (ΔG = −5.49 kJ/mol for Sr²⁺) with exothermic behavior (ΔH ≈ −10 kJ/mol) .

  • Isotherms :

    • Langmuir : Dominates at 353 K (high temperature).

    • Freundlich : Fits better at lower temperatures (313–333 K), indicating heterogeneous active sites .

Stability and Characterization

This compound exhibits exceptional stability due to:

  • Chemical resistance : Retains structure in acidic/basic conditions and under high humidity .

  • Thermal stability : Maintains crystallinity up to 350°C .

Characterization Techniques

MethodKey Observations
FTIR C=O peak shift (1733 → 1574 cm⁻¹), ν(Zr–O) at 659 cm⁻¹ .
PXRD Matches simulated UiO-66 patterns (peaks at 2θ = 7.4°, 8.5°, etc.) .
XPS Sr3d peak at 134 eV confirms adsorption; O1s shift indicates Sr–COO⁻ bonds .
SEM-EDS Uniform distribution of adsorbed Sr²⁺ .

Dynamic Adsorption and Regeneration

This compound demonstrates:

  • Column efficiency : ~99% U(VI)/Eu(III) removal in dynamic tests .

  • Regenerability : >90% recovery using dilute HNO₃ after four cycles .

Comparison with Other MOFs

PropertyThis compoundUiO-66-2COOH
Carboxyl groupsMono-functionalDi-functional
U(VI) capacity (mg/g)80150
StabilityHighHigher

Scientific Research Applications

Biomedical Applications

Anticancer Drug Delivery

Recent studies have highlighted the potential of UiO-66-COOH in developing anticancer therapies. A notable case involves the composite of L-methioninase enzyme with this compound, which demonstrated significant stability under various conditions. This composite maintained its activity at elevated temperatures (up to 80 °C) and across a pH range of 5 to 7, suggesting its suitability for therapeutic applications in oncology .

Table 1: Stability Characteristics of L-Methioninase@this compound Composite

ParameterValue
Temperature StabilityUp to 80 °C
pH Range5 to 7
Storage Stability>12 days

Environmental Remediation

Heavy Metal Adsorption

This compound has shown promising results in the adsorption of heavy metals from aqueous solutions. A study focused on its ability to adsorb strontium ions (Sr²⁺), revealing a high adsorption capacity of 114 mg/g within five hours at pH 5 and room temperature . The mechanism involves strong coordination between the carboxyl groups and the metal ions, ensuring effective removal from contaminated water sources.

Table 2: Adsorption Capacity of this compound for Sr²⁺

ParameterValue
Adsorption Capacity114 mg/g
Contact Time5 hours
pH5

Air Purification

Ammonia Removal

The functionalization of UiO-66 with carboxylic acid groups has enhanced its performance in ammonia (NH₃) air purification systems. Research indicates that pellets and extrudates of this compound outperform traditional carbon-based adsorbents under varying humidity conditions . The MOF's structural integrity allows it to maintain high adsorption capacities even in challenging environments.

Table 3: Performance Comparison of this compound vs Commercial Adsorbents

MaterialNH₃ Uptake (ppm)Humidity Conditions
This compoundSuperior0%, 40%, and 70%
Commercial Carbon AdsorbentsImpairedVaries

Energy Storage

Gas Sorption Properties

This compound has been investigated for its gas sorption capabilities, particularly for carbon dioxide (CO₂). Studies show that it can effectively adsorb CO₂, making it a candidate for carbon capture technologies. The structural modifications introduced by the carboxylic groups enhance its interaction with gaseous molecules, which is crucial for energy-related applications .

Table 4: CO₂ Adsorption Characteristics of this compound

TemperatureCO₂ Uptake (mmol/g)
0 °C3
40 °C1.2

Mechanism of Action

The mechanism of action of UiO-66-COOH involves the interaction of its carboxyl functional groups with target molecules. The carboxyl groups can form hydrogen bonds, electrostatic interactions, and π-π interactions with various substrates. These interactions facilitate the adsorption, catalysis, and detection processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

UiO-66 derivatives are tailored by modifying ligand functional groups, which alters their physicochemical properties. Key variants include:

Compound Functional Group Surface Area (m²/g) Key Applications
UiO-66 None (pristine) ~1,200 Gas storage, catalysis
UiO-66-COOH -COOH ~1,000–1,200 Pb(II), Co(II), dye adsorption
UiO-66-(COOH)₂ Two -COOH groups ~800–1,000 Dye (MB: 416.95 mg/g) and Cs⁺/Sr²⁺ adsorption
UiO-66-NH₂ -NH₂ ~900–1,100 CO₂ capture, catalysis
UiO-66-Br -Br ~700–900 Halogenated pollutant adsorption
UiO-66-(OH)₂ -OH ~750–950 Co(II) adsorption (133.3 mg/g)

Key Observations :

  • UiO-66-(COOH)₂ exhibits superior dye adsorption (e.g., methylene blue (MB) capacity of 416.95 mg/g) compared to this compound (301.7 mg/g) due to enhanced electrostatic interactions and hydrogen bonding from dual -COOH groups .
  • UiO-66-NH₂ shows higher CO₂/N₂ selectivity (ΔQₛₜ ~2.5) than this compound, attributed to amine-CO₂ chemisorption .
  • UiO-66-Br has reduced surface area but excels in halogen-specific interactions, useful for brominated pollutant capture .

Adsorption Performance

Heavy Metal Removal

  • g-C₃N₄/Fe₃O₄) .
  • Co(II) Adsorption : UiO-66-(OH)₂ (133.3 mg/g) slightly surpasses this compound (125.6 mg/g), as hydroxyl groups provide additional coordination sites .

Dye and Organic Pollutant Removal

  • Methylene Blue (MB) : UiO-66-(COOH)₂ achieves 416.95 mg/g, 38.6% higher than this compound, via combined electrostatic, π-π, and hydrogen bonding interactions .
  • Rhodamine B (RhB) : UiO-66-(COOH)₂ (capacity ~200 mg/g) outperforms this compound by 51.8% .

Radioactive Ion Separation

  • Cs⁺ and Sr²⁺ : UiO-66-(COOH)₂ shows high selectivity for Cs⁺ (removal efficiency ~60%, selectivity factor S_Cs/M = 5) and Sr²⁺ via ion exchange and carboxyl interactions, outperforming UiO-66-NH₂ in acidic conditions .

Stability and Reusability

  • Thermal Stability : this compound retains structure up to 350°C, comparable to UiO-66-(COOH)₂ and UiO-66-NH₂ .
  • Chemical Stability : this compound maintains integrity in water and organic solvents, while UiO-66-(COOH)₂ shows slight framework degradation after 5 adsorption cycles (~15% capacity loss for MB) .

Composite Materials

  • Photocatalysis : BiOBr/UiO-66-(COOH)₂ composites degrade methyl orange 3.68× faster than pure UiO-66-(COOH)₂ by enhancing visible-light absorption and charge separation .
  • Magnetic Composites : g-C₃N₄/Fe₃O₄/UiO-66-COOH enables easy recovery, retaining >80% Pb(II) capacity after 5 cycles .

Biological Activity

UiO-66-COOH, a carboxylated derivative of the metal-organic framework (MOF) UiO-66, has garnered significant attention in recent years due to its diverse biological activities and applications in drug delivery, biosensing, and environmental remediation. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in drug delivery systems, and potential applications in various fields.

Overview of this compound

UiO-66 is constructed from zirconium clusters linked by 1,4-benzenedicarboxylate (BDC) ligands. The introduction of carboxylic acid groups enhances its functionalization potential, leading to improved interactions with biological molecules. This modification not only increases the framework's stability but also provides active sites for drug loading and targeted delivery.

Mechanisms of Biological Activity

  • Drug Delivery Systems :
    • This compound has been explored as a carrier for various therapeutic agents, including anticancer drugs and antibiotics. The carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions with drug molecules, enhancing loading capacity and release profiles.
    • For instance, studies have shown that this compound can effectively encapsulate magnolol, a poorly soluble drug, significantly improving its bioavailability from 4–5% to nearly 72.16% when delivered via this MOF system .
  • Cytotoxicity and Antitumor Activity :
    • In vitro studies demonstrate that this compound can selectively deliver chemotherapeutics to cancer cells while minimizing toxicity to normal cells. For example, a study involving QU@Fe3O4-COOH@UiO-66-NH2 nanoparticles showed substantial cytotoxic effects on MDA-MB-231 breast cancer cells while sparing HEK-293 normal cells .
    • The mechanism of action includes apoptosis induction through enhanced cellular uptake of the drug-loaded nanoparticles .
  • Antibacterial Properties :
    • This compound has been investigated for its antibacterial properties by loading it with natural compounds like caffeic acid. This combination has shown promising results against various bacterial strains, suggesting its potential as an antibacterial agent .

Research Findings and Case Studies

StudyFindingsApplication
Wu et al. (2016)Developed an electrochemical biosensor using UiO-66-NH2 for detecting Hg2+ with high sensitivity.Environmental monitoring and food safety detection .
Ding et al. (2020)Utilized UiO-66-NH2 for immobilizing glucose oxidase, enhancing enzyme stability and electrochemical performance.Biosensing applications .
Li et al. (2020)Demonstrated that UiO-66-NH2 can improve the stability of aptamers for live breast cancer cell detection.Cancer diagnostics .
Research on magnolol deliveryShowed that magnolol-loaded UiO-66(Zr) significantly increased oral bioavailability and reduced toxicity in animal models.Drug delivery systems for poorly soluble drugs .
QU@Fe3O4@UiO-66-NH2 studyIndicated effective targeting and sustained release of anticancer drugs over 11 days with significant reduction in cancer cell viability.Targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for UiO-66-COOH, and how do reaction conditions influence crystallinity and porosity?

  • Methodological Answer : this compound is typically synthesized via solvothermal methods using zirconium chloride and carboxylate linkers (e.g., 1,2,4,5-benzenetetracarboxylic acid). Reaction temperature (80–120°C), time (12–48 hours), and modulators (e.g., acetic acid) critically impact crystallinity and pore structure. For example, higher modulator concentrations reduce defect density, while prolonged heating enhances framework stability. Post-synthesis activation (e.g., solvent exchange) preserves porosity, as confirmed by Brunauer–Emmett–Teller (BET) surface area analysis .

Q. Which characterization techniques are critical for verifying the structural integrity and functional groups in this compound?

  • Methodological Answer : Key techniques include:

  • PXRD : Confirms crystallinity and phase purity by matching experimental patterns with simulated models.
  • FTIR : Identifies carboxyl (-COOH) vibrations (~1700 cm⁻¹) and Zr-O clusters (~500 cm⁻¹).
  • SEM/TEM : Reveals particle morphology and aggregation states.
  • BET Analysis : Quantifies surface area and pore size distribution (e.g., Type I isotherms indicate microporosity) .

Q. How does the presence of carboxyl groups in this compound influence its adsorption properties compared to unfunctionalized UiO-66?

  • Methodological Answer : The carboxyl groups enhance hydrophilicity and metal-binding affinity via chelation. For heavy metal adsorption (e.g., Pb²⁺), batch experiments at varying pH (2–6) and ionic strengths can quantify selectivity. Comparative adsorption isotherms (Langmuir vs. Freundlich models) and XPS analysis of post-adsorption samples validate mechanisms like ion exchange or coordination .

Q. What are the stability thresholds of this compound under acidic/basic or high-temperature conditions?

  • Methodological Answer : Stability tests involve immersing this compound in solutions of varying pH (1–12) for 24–72 hours, followed by PXRD to assess structural degradation. Thermogravimetric analysis (TGA) under N₂/air (up to 500°C) identifies thermal decomposition stages. Results show this compound retains stability in pH 3–10 and below 350°C, making it suitable for aqueous applications .

Q. How can researchers replicate this compound synthesis from primary literature, and what variables require strict control?

  • Methodological Answer : Reproducibility hinges on precise control of:

  • Precursor Ratios : ZrCl₄ to linker molar ratios (e.g., 1:1).
  • Solvent Composition : Dimethylformamide (DMF) vs. water mixtures.
  • Modulator Type/Concentration : Acetic acid (defect regulation).
    Document deviations in supplementary data (e.g., BET variance ±50 m²/g) to enhance transparency .

Advanced Research Questions

Q. How can experimental parameters be optimized to enhance the photocatalytic activity of this compound in organic pollutant degradation?

  • Methodological Answer : Optimize light absorption by tuning linker-to-node ratios (e.g., increasing carboxylate content for visible-light activation). Introduce co-catalysts (e.g., TiO₂ nanoparticles) via post-synthetic modification. Use in-situ DRIFTS or EPR to identify reactive oxygen species (ROS) and active sites during photocatalysis .

Q. What methodologies are recommended to address contradictions between computational models and experimental adsorption capacities in this compound studies?

  • Methodological Answer : Cross-validate density functional theory (DFT) simulations with defect engineering analysis (e.g., positron annihilation spectroscopy for vacancy quantification). Compare adsorption isotherms under identical conditions and use multivariate regression to isolate confounding factors (e.g., competing ions, pH shifts) .

Q. How can researchers design a comparative study to evaluate this compound’s catalytic efficiency against other MOFs (e.g., MIL-101 or ZIF-8)?

  • Methodological Answer : Standardize testing conditions:

  • Catalyst Loading : Fixed mass (e.g., 10 mg) in batch reactors.
  • Substrate Scope : Test diverse substrates (e.g., dyes, pharmaceuticals).
  • Kinetic Analysis : Track turnover frequencies (TOF) via GC-MS or HPLC.
    Normalize results by surface area or active site density to ensure fair comparison .

Q. What advanced techniques can elucidate the role of defects in this compound’s adsorption and catalytic performance?

  • Methodological Answer : Pair synchrotron-based X-ray absorption spectroscopy (XAS) with reverse Monte Carlo modeling to map defect distributions. Use NH₃/CO₂ temperature-programmed desorption (TPD) to probe acid/base sites. Correlate defect density (from PXRD line broadening) with catalytic turnover rates .

Q. How should researchers approach scaling up this compound synthesis for pilot-scale applications without compromising quality?

  • Methodological Answer : Employ continuous-flow reactors for controlled nucleation. Monitor crystallization kinetics via in-situ Raman spectroscopy. Implement quality control checkpoints (e.g., PXRD after each batch) and statistical process control (SPC) charts to detect deviations in surface area or pore volume .

Properties

Molecular Formula

C54H23O44Zr6-5

Molecular Weight

1923.1 g/mol

IUPAC Name

benzene-1,2,4-tricarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide

InChI

InChI=1S/6C9H6O6.4H2O.4O.6Zr/c6*10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;;;;;;;;;;;;;;/h6*1-3H,(H,10,11)(H,12,13)(H,14,15);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-21

InChI Key

FZDGXMWTYZEXLD-UHFFFAOYSA-A

Canonical SMILES

[H+].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4]

Origin of Product

United States

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